molecular formula C3H4O<br>CHCCH2OH<br>C3H4O B126033 Propargyl alcohol CAS No. 107-19-7

Propargyl alcohol

Cat. No. B126033
CAS RN: 107-19-7
M. Wt: 56.06 g/mol
InChI Key: TVDSBUOJIPERQY-UHFFFAOYSA-N
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Description

Propargyl alcohol is a significant organic compound that is easily accessible from terminal alkynes and aldehydes or ketones. It is a valuable intermediate in modern organic synthesis due to its bifunctional nature, possessing both alkynyl and hydroxyl functional groups. This makes it a versatile building block for the construction of a wide range of structurally diverse compounds, including enones, carbocycles, and heterocycles .

Synthesis Analysis

The synthesis of propargyl alcohol derivatives has been enhanced by the use of Lewis acid-catalyzed cascade reactions, such as the Meyer–Schuster rearrangement, and [3,3] rearrangement of propargylic esters and propargyl vinyl ethers . Additionally, ruthenium-catalyzed propargylation of aromatic compounds has been developed, providing a method for the regioselective introduction of propargyl groups into aromatic rings . Rhodium(III)-catalyzed C-H activation has also been employed to synthesize isoindolinones from benzamides and propargyl alcohols, showcasing the use of propargyl alcohols as one-carbon synthons .

Molecular Structure Analysis

The molecular structure of propargyl alcohol has been studied using microwave spectroscopy, revealing that it can exist in different rotamers. The most common form is the gauche rotamer, where the OH group subtends a dihedral angle of approximately 60° with respect to the acetylenic group . The structure of propargyl alcohol has also been analyzed in complex with argon, providing insights into the interactions between the hydroxyl and alkynyl groups and argon atoms .

Chemical Reactions Analysis

Propargyl alcohols undergo various chemical reactions, including metal-catalyzed transformations into alpha,beta-unsaturated carbonyl compounds through Meyer-Schuster and Rupe rearrangements, as well as redox isomerizations . They also serve as precursors for the synthesis of complex bicyclic frameworks via ruthenium-catalyzed redox bicycloisomerization . The coinage-metal-catalyzed reactions of propargylic alcohols lead to a plethora of valuable products, highlighting the importance of these compounds in synthetic organic chemistry .

Physical and Chemical Properties Analysis

The physical properties of propargyl alcohol, such as its rotational constants and hydrogen bonding patterns, have been elucidated through spectroscopic methods. The propargyl alcohol dimer is particularly interesting as it is bound by three different types of hydrogen bonds: O-H⋯O, O-H⋯π, and C-H⋯π . In terms of chemical properties, propargyl alcohols can be oxidized to α,β-unsaturated alkynals or alkynones using an aerobic oxidation process catalyzed by iron nitrate, TEMPO, and sodium chloride, which is applicable both in laboratory and industrial settings10.

Scientific Research Applications

Organic Synthesis and Catalytic Transformations

Propargyl alcohol and its derivatives play a significant role in organic synthesis, acting as synthetic intermediates for constructing diverse molecular structures. They are extensively used in Lewis acid-catalyzed cascade reactions based on Meyer–Schuster rearrangement and [3,3] rearrangement, enabling the efficient synthesis of structurally versatile enones, carbocycles, and heterocycles (Zhu et al., 2014). Additionally, propargyl alcohols are valuable bifunctional building blocks in organic synthesis, especially when controlled by coinage-metal-catalytic systems (i.e., copper, silver, and gold), allowing for various transformations and the synthesis of valuable products (Zhang et al., 2015).

Astrochemistry and Interstellar Chemistry

In astrochemistry, propargyl alcohol is recognized for its role in the interstellar medium (ISM). Studies have shown that upon irradiation, propargyl alcohol can lead to the formation of benzene, confirming the role of propargyl radicals formed from its dissociation in synthesizing complex organic molecules in interstellar icy mantles (Sivaraman et al., 2014).

Catalysis and Chemical Transformations

Propargyl alcohol's inherent reactivity has been harnessed in various catalytic processes, such as the propargyl Claisen rearrangement catalyzed by trinuclear gold(I)-oxo complexes, enabling the synthesis of diverse molecular structures with high selectivity and under mild conditions (Sherry & Toste, 2004). Furthermore, the silver-catalyzed carboxylative cyclization of primary propargyl alcohols with CO2 has been developed, introducing a unique class of cyclic alkylidene carbonates and opening new avenues for industrial applications (Dabral et al., 2019).

Corrosion Inhibition

In the field of materials science, propargyl alcohol has been studied for its role as a corrosion inhibitor. Research indicates that propargyl alcohol can influence the corrosion inhibition of metals, highlighting its potential in protecting materials in corrosive environments (Barmatov & Hughes, 2017; Gojić, 2001).

Safety And Hazards

Propargyl alcohol is a flammable liquid, toxic by inhalation, highly toxic by ingestion, toxic by skin absorption, and corrosive . It is recommended to use personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

The halogenation products of propargyl alcohols include α-fluoroenones, α-chloroenones, α-bromoenones and α-iodoenones, as well as β-haloenones and symmetrical and mixed β,β-dihaloenones . These are potential stepping stones for further construction towards challenging substituted alkenones via Pd-catalysed coupling reactions .

properties

IUPAC Name

prop-2-yn-1-ol
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InChI

InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2
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InChI Key

TVDSBUOJIPERQY-UHFFFAOYSA-N
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Canonical SMILES

C#CCO
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Molecular Formula

C3H4O, Array
Record name PROPARGYL ALCOHOL
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Related CAS

30306-19-5
Record name 2-Propyn-1-ol, homopolymer
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DSSTOX Substance ID

DTXSID5021883
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Molecular Weight

56.06 g/mol
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Physical Description

Propargyl alcohol appears as a clear colorless liquid with a geranium-like odor. Flash point 97 °F. Vapors are heavier than air. Used to make other chemicals, as a corrosion inhibitor and a soil fumigant., Liquid, Colorless to straw-colored liquid with a mild, geranium odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to straw-colored liquid with a mild, geranium odor.
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Boiling Point

236.5 °F at 760 mmHg (NTP, 1992), 114-115 °C at 760 mm Hg; 100 °C at 490.3 mm Hg; 70 °C at 147.6 mm Hg; 20 °C at 11.6 mm Hg, 114 °C, 236.5 °F, 237 °F
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Flash Point

91 °F (NTP, 1992), 97 °F, 97 °F (36 °C) (Open cup), 33 °C c.c., 97 °F (open cup), (oc) 97 °F
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Solubility

Miscible (NIOSH, 2023), Miscible with benzene, chloroform, ethanol, 1,2-dichloroethane, ether, acetone, dioxane, tetrahydrofuran, pyridine; moderately sol in carbon tetrachloride, IMMISCIBLE WITH ALIPHATIC HYDROCARBONS, Miscible with water, Solubility in water: miscible, Miscible
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Density

0.9485 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9715 at 20 °C/4 °C, Relative density (water = 1): 0.97, 0.9485, 0.97
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Vapor Density

Relative vapor density (air = 1): 1.93
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Vapor Pressure

12 mmHg (NIOSH, 2023), 15.6 [mmHg], 15.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.54, 12 mmHg
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Product Name

Propargyl alcohol

Color/Form

Colorless liquid, Colorless to straw-colored liquid

CAS RN

107-19-7
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Melting Point

-54 °F (NTP, 1992), -48 to -52 °C, -48 - -52 °C, -62 °F
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Synthesis routes and methods

Procedure details

The initial unimpregnated chi-rho alumina (Kaiser KA-300) had a surface area of 350 m2 /gram. On roasting, it was converted to a mixture of eta and pseudogamma phase aluminas. As shown in Table I, this alumina support for the catalyst of this invention is far less soluble in the liquid reaction medium than are the kieselguhr or magnesium silicate supports. Furthermore, it was found that the aluminasupported catalyst converted formaldehyde and acetylene to butynediol at a rate similar to that obtained with the other two catalysts but give a ratio of propargyl alcohol to butynediol three times that obtained with the magnesium silicate supported catalyst or kieselguhr supported catalyst.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Propargyl alcohol
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Propargyl alcohol
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Propargyl alcohol
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Propargyl alcohol
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Propargyl alcohol
Reactant of Route 6
Propargyl alcohol

Citations

For This Compound
21,300
Citations
H Qian, D Huang, Y Bi, G Yan - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
… As reported by Wang and co-workers, the terminal group of a secondary propargyl alcohol would decide what kind of heterocycle is finally formed.10b A 5-exo-dig cyclization took place …
Number of citations: 117 onlinelibrary.wiley.com
A Scrivanti, V Beghetto, M Bertoldini - Molecular Catalysis, 2017 - Elsevier
The challenging carbonylation of propargyl alcohol is effectively catalyzed by Pd(OAc) 2 in combination with diphenyl-(6-methyl-pyridin-2-yl)phosphine and methanesulfonic acid. In …
Number of citations: 6 www.sciencedirect.com
RW Rosenthal, LH Schwartzman… - The Journal of …, 1963 - ACS Publications
The carboxylation of propargyl alcohol with stoichiometric quantities of nickel carbonyl and with carbon monoxide in the presence of catalytic amounts of nickelcarbonyl has …
Number of citations: 32 pubs.acs.org
P Gorai, A Das, L Majumdar, SK Chakrabarti… - Molecular …, 2017 - Elsevier
… In this paper, we investigate the formation of propargyl alcohol along with one of its deuterated isotopomers, HC 2 CH 2 OD (OD-PA), in a dense molecular cloud. Various pathways for …
Number of citations: 17 www.sciencedirect.com
R Le Lagadec, E Roman, L Toupet, U Mueller… - …, 1994 - ACS Publications
… we show that (i) 1 favors the formation of vinylidene complexes, especiallyfrom propargyl alcohol derivatives, … However, this method cannot be used for propargyl alcohol derivatives. …
Number of citations: 123 pubs.acs.org
J Wu, Q Guo, H Hong, R Xie, N Zhu - Journal of CO2 Utilization, 2022 - Elsevier
Propargylamine/propargyl alcohol can react with CO 2 to form a variety of high value-added fine chemicals in the presence of catalysts. Herein, we review these reactions and attempt to …
Number of citations: 2 www.sciencedirect.com
LE Longobardi, A Fürstner - Chemistry–A European Journal, 2019 - Wiley Online Library
… Hydroboration of primary propargyl alcohol derivatives with “inverse steric demand” leading … the required propargyl alcohol substrates to be made with excellent enantioselectivity.49 …
C Ye, B Qian, Y Li, M Su, D Li, H Bao - Organic letters, 2018 - ACS Publications
… (10) In this work, the iron-catalyzed alkylation of propargyl alcohol was demonstrated with alkyl peroxide as a general alkylating reagent, producing structurally diversified …
Number of citations: 44 pubs.acs.org
E Hirota - Journal of Molecular Spectroscopy, 1968 - Elsevier
The microwave spectrum of propargyl alcohol has been observed for the normal species as well as a deuterated species HCCCH 2 OD to study the internal rotation of the hydroxyl …
Number of citations: 84 www.sciencedirect.com
E Barmatov, F La Terra, T Hughes - Materials Chemistry and Physics, 2021 - Elsevier
… propargyl alcohol decreased with increasing HCl concentration and temperature. The inhibition efficiency (η) of propargyl alcohol … performance of propargyl alcohol in hydrochloric acid …
Number of citations: 8 www.sciencedirect.com

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